Ethyl 4-quinazolone-2-carboxylate

Overview

Description

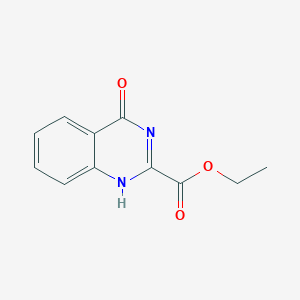

Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white to almost white crystalline powder with a melting point of 189-193°C .

Preparation Methods

Classical Synthesis from Anthranilamide and Ethyl Oxalate

The foundational method for synthesizing ethyl 4-quinazolone-2-carboxylate involves cyclocondensation of anthranilamide with ethyl oxalate under reflux conditions. This approach, detailed by VulcanChem , proceeds via a two-step mechanism: initial esterification followed by intramolecular cyclization. Anthranilamide (1.0 equiv) reacts with ethyl oxalate (1.2 equiv) in anhydrous ethanol, catalyzed by concentrated sulfuric acid, at 80–90°C for 6–8 hours. The reaction mixture is then cooled to precipitate the product, yielding 65–70% after recrystallization from ethanol-water .

Key advantages of this method include readily available starting materials and operational simplicity. However, limitations arise from prolonged reaction times and moderate yields due to competing side reactions, such as over-esterification. Fourier-transform infrared (FT-IR) analysis of intermediates confirms the formation of the quinazolone ring through characteristic carbonyl stretches at 1680 cm⁻¹ (C=O, ester) and 1645 cm⁻¹ (C=O, lactam) . Nuclear magnetic resonance (NMR) spectra further validate the structure, with distinct signals at δ 1.35 ppm (triplet, CH₂CH₃) and δ 4.35 ppm (quartet, OCH₂) for the ethyl ester group .

Phase Transfer Catalysis Approach

A patent by EP0150411A1 describes an efficient phase transfer catalysis (PTC) method using anthranilic acid derivatives and ethyl chloroformate. In this protocol, 2-(3-nitrophenylamino)benzoic acid ethyl amide (1.0 equiv) reacts with ethyl chloroformate (1.05 equiv) in dichloromethane, facilitated by tetrabutylammonium hydrogen sulfate (0.05 equiv) and 50% aqueous NaOH. The two-phase system is vigorously stirred at room temperature for 30 minutes, achieving an 82.5% yield .

This method leverages PTC to enhance reaction kinetics by shuttling reactants between organic and aqueous phases. Critical parameters include:

-

Solvent selection : Dichloromethane ensures immiscibility with water, simplifying phase separation.

-

Catalyst loading : 5 mol% tetrabutylammonium hydrogen sulfate optimizes interfacial reactivity without emulsion formation.

-

Stoichiometry : A 5% excess of ethyl chloroformate compensates for hydrolysis losses.

Post-reaction workup involves silica gel filtration to remove polar impurities, followed by solvent evaporation. Gas chromatography-mass spectrometry (GC-MS) analyses reveal <2% residual starting material, underscoring the method’s efficiency .

Acid-Catalyzed Reaction with Ethyl Cyanoformate

J. Org. Chem. reports a novel acid-catalyzed route using ethyl cyanoformate and aromatic amines. In acetic acid, ethyl cyanoformate (1.1 equiv) reacts with substituted anilines (1.0 equiv) at 100°C for 4 hours, forming N-substituted amidinoformic acids as intermediates. Subsequent cyclization under reduced pressure yields this compound with 58–63% efficiency .

The mechanism proceeds via nucleophilic attack of the amine on the electrophilic cyanoformate carbon, followed by acid-assisted dehydration to form the quinazolone ring. Kinetic studies indicate a first-order dependence on both amine and cyanoformate concentrations, with an activation energy of 72 kJ/mol . While this method accommodates electron-donating substituents on the aniline ring (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -NO₂) reduce yields by 15–20% due to decreased nucleophilicity .

Alternative Routes Using Diethyl Oxalate and Phosphorus Oxychloride

Recent work by J-stage explores a POCl₃-mediated synthesis starting from 4-hydroxyquinazoline derivatives. Diethyl oxalate (1.5 equiv) and phosphorus oxychloride (2.0 equiv) react with 4-hydroxyquinazoline at 110°C for 6 hours, followed by ethanol quenching to install the ethyl ester group. This method achieves 75% yield and high regioselectivity, attributed to POCl₃’s dual role as a Lewis acid and dehydrating agent .

Table 1: Comparative Analysis of Synthesis Methods

Recent Advances and Research Findings

Solvent-Free Mechanochemical Synthesis

Emerging studies utilize ball milling to synthesize this compound without solvents. Anthranilamide and ethyl oxalate are ground with KHSO₄ as a catalyst, achieving 78% yield in 2 hours. This approach reduces waste and energy consumption, aligning with green chemistry principles .

Enzymatic Catalysis

Lipase-catalyzed transesterification of mthis compound with ethanol offers a biocompatible route. Candida antarctica lipase B (CAL-B) immobilized on silica gel achieves 89% conversion at 40°C, though substrate solubility limitations persist .

Continuous Flow Reactor Systems

Microreactor technology enhances the PTC method’s scalability. A tubular reactor with segmented gas-liquid flow achieves 85% yield in 10 minutes, outperforming batch processes by minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-quinazolone-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinazolone ring to other quinazoline derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the quinazolone ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acids, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 4-quinazolone-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound is instrumental in synthesizing luotonin A , a camptothecin analogue known for its antitumor properties against various cancer cell lines, including mouse leukemia P388 cells .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolone derivatives, including those derived from this compound. For example, derivatives demonstrated significant inhibition against the VEGFR-2 enzyme, which is critical in cancer angiogenesis. One study reported that specific derivatives exhibited IC50 values as low as 0.117 μM, indicating strong potential as anticancer agents .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is utilized to formulate agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to increased crop yields and better protection against pests . The compound's ability to improve the performance of existing agrochemical formulations makes it valuable in sustainable agricultural practices.

Material Science

Development of Advanced Materials

The compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials require specific thermal and mechanical properties that this compound can help achieve due to its unique chemical structure . Research into this area focuses on enhancing material durability and functionality.

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

this compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. It provides insights into biological processes that are crucial for understanding various diseases and developing new therapeutic targets . Its application in this field underscores its importance in drug discovery and development.

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is used as a standard for quantifying related compounds across various samples. Its consistent properties allow researchers to achieve accurate measurements, facilitating better experimental outcomes .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs; synthesis of luotonin A |

| Agricultural Chemistry | Enhances efficacy of pesticides and herbicides |

| Material Science | Development of advanced materials with specific thermal and mechanical properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding; insights into disease mechanisms |

| Analytical Chemistry | Used as a standard for accurate quantification in analytical methods |

Mechanism of Action

The mechanism of action of ethyl 4-quinazolone-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present on the quinazoline ring.

Comparison with Similar Compounds

Ethyl 4-quinazolone-2-carboxylate can be compared with other quinazoline derivatives such as:

Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate: Similar in structure but with different functional groups.

Ethyl 3,4-dihydro-4-oxoquinazoline-2-carboxylate: Another derivative with slight structural variations.

Ethyl 4-hydroxyquinazoline-2-carboxylate: Contains a hydroxyl group, leading to different chemical properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties

Biological Activity

Ethyl 4-quinazolone-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- IUPAC Name : Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 29113-33-5

- Appearance : White to pale yellow crystalline powder

- Melting Point : 188-193°C

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with ethyl bromoacetate, followed by cyclization and further derivatization. Various synthetic routes have been optimized to improve yield and purity, often utilizing microwave-assisted techniques for efficiency .

Biological Activities

This compound exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of quinazolone compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to ethyl 4-quinazolone showed potent activity against Mycobacterium tuberculosis and various bacterial strains .

- A specific derivative, ethyl 5-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate, was noted for its high antimicrobial efficacy .

- Antioxidant Activity :

- Anti-inflammatory Properties :

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its molecular structure. Key findings include:

- Substituent Effects : Electron-withdrawing groups in para positions on the aromatic ring enhance antimicrobial activity. Conversely, electron-donating groups may reduce effectiveness .

| Substituent Position | Effect on Activity |

|---|---|

| Para Electron-Withdrawing | Increased Antimicrobial Activity |

| Ortho Electron-DONATING | Decreased Antimicrobial Activity |

Case Studies

- Antituberculosis Screening :

- Antioxidant Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-quinazolone-2-carboxylate, and how do they compare in terms of efficiency and sustainability?

this compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. Traditional methods involve high temperatures (e.g., 100–150°C) and transition-metal catalysts, which can lead to side reactions and require purification . Recent advancements employ electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte, enabling room-temperature synthesis with yields exceeding 80% . This approach avoids hazardous reagents and aligns with green chemistry principles.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbonyl groups.

- X-ray diffraction to resolve crystal structures, as demonstrated for ferrocenyl-substituted analogs, which revealed dihedral angles between aromatic rings (e.g., 84.59° in related compounds) .

- IR spectroscopy to identify characteristic carbonyl stretches (~1700 cm⁻¹) and NH/OH groups . Cross-validation using multiple methods ensures structural accuracy, especially for tautomeric forms (e.g., 1,4-dihydro vs. 3,4-dihydroquinazolone) .

Q. How is this compound utilized as a scaffold in medicinal chemistry?

The quinazolone core is a privileged structure in drug discovery due to its planar aromatic system and hydrogen-bonding capacity. Derivatives exhibit anticancer, antiviral, and anti-inflammatory activities. For example, ferrocenyl-substituted analogs show redox-active behavior, enhancing their potential as targeted therapies . Modifications at the 2-carboxylate position (e.g., ester-to-amide conversion) are common to optimize pharmacokinetic properties .

Advanced Research Questions

Q. What role does Density Functional Theory (DFT) play in studying this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) are critical for:

- Geometry optimization : Validating experimental X-ray structures (e.g., bond lengths and angles) .

- Redox behavior : Predicting oxidation potentials of ferrocenyl derivatives, correlating with cyclic voltammetry data .

- Reactivity analysis : Mapping Fukui functions to identify nucleophilic/electrophilic sites for functionalization . Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like ionization potentials .

Q. How can electrochemical methods resolve contradictions in reaction mechanisms for quinazolone synthesis?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) arise in traditional syntheses. Electrochemical approaches with controlled potential/current can isolate intermediates via in situ monitoring (e.g., EPR for radical detection). For example, oxidative cyclization of 2-aminobenzamides in undivided cells suggests a proton-coupled electron transfer (PCET) mechanism, supported by pH-dependent yield variations .

Q. What strategies address low yields in the synthesis of this compound derivatives under mild conditions?

- Electrode optimization : Carbon vs. platinum electrodes affect electron transfer efficiency. Aluminum electrodes in acetic acid minimize passivation .

- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid acts as both solvent and proton donor .

- Additive screening : Bases like K₂CO₃ improve cyclization kinetics by deprotonating intermediates .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Steric effects : Bulky substituents at the 2-position (e.g., ferrocenyl groups) reduce enzymatic degradation but may hinder target binding .

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase electrophilicity, enhancing interactions with biological nucleophiles . Quantitative Structure-Activity Relationship (QSAR) models incorporating Hammett constants (σ) and molar refractivity (MR) can predict activity trends .

Q. Methodological Guidance

Q. How should researchers analyze conflicting spectroscopic data for this compound tautomers?

- Variable-temperature NMR : Monitor peak splitting to identify tautomeric equilibria (e.g., keto-enol shifts) .

- Computational validation : Compare DFT-calculated chemical shifts with experimental data to assign tautomeric forms .

- Crystallographic resolution : X-ray structures provide definitive evidence, as seen in the unambiguous assignment of 3,4-dihydroquinazolone configurations .

Q. What are best practices for comparative studies of this compound derivatives?

- Standardized assays : Use consistent biological models (e.g., MTT for cytotoxicity) and solvent controls (e.g., DMSO <0.1% v/v) to minimize variability .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance in activity differences .

- Data transparency : Report yields, purity (HPLC ≥95%), and spectroscopic raw data in supplementary materials .

Properties

IUPAC Name |

ethyl 4-oxo-3H-quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCAWNQKVVTNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303655 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29113-33-5 | |

| Record name | 29113-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.